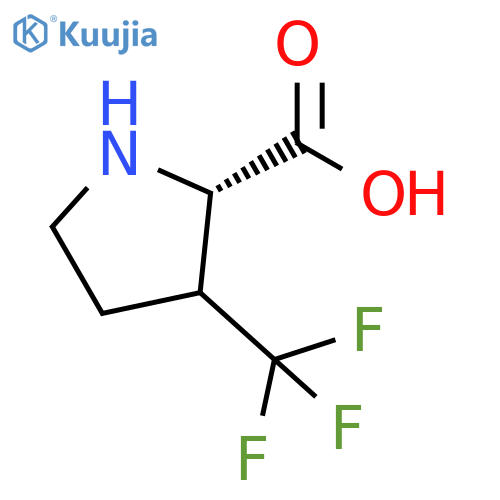

Cas no 1516757-19-9 (3-(trifluoromethyl)pyrrolidine-2-carboxylic acid)

1516757-19-9 structure

商品名:3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

CAS番号:1516757-19-9

MF:C6H8F3NO2

メガワット:183.128432273865

MDL:MFCD24391721

CID:4603480

PubChem ID:76156400

3-(trifluoromethyl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

- Proline, 3-(trifluoromethyl)-

-

- MDL: MFCD24391721

- インチ: 1S/C6H8F3NO2/c7-6(8,9)3-1-2-10-4(3)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3?,4-/m0/s1

- InChIKey: XBIQIKRXEMTIOI-BKLSDQPFSA-N

- ほほえんだ: C(O)(=O)[C@@H]1C(C(F)(F)F)CCN1

3-(trifluoromethyl)pyrrolidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM462210-1g |

3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

1516757-19-9 | 95%+ | 1g |

$2669 | 2023-01-01 | |

| Enamine | EN300-297518-0.1g |

3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

1516757-19-9 | 95.0% | 0.1g |

$777.0 | 2025-03-19 | |

| Enamine | EN300-297518-10.0g |

3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

1516757-19-9 | 95.0% | 10.0g |

$9627.0 | 2025-03-19 | |

| Enamine | EN300-297518-0.5g |

3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

1516757-19-9 | 95.0% | 0.5g |

$1747.0 | 2025-03-19 | |

| Enamine | EN300-297518-10g |

3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

1516757-19-9 | 95% | 10g |

$9627.0 | 2023-09-06 | |

| Aaron | AR01B5C1-250mg |

3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid |

1516757-19-9 | 95% | 250mg |

$1549.00 | 2025-02-09 | |

| Aaron | AR01B5C1-1g |

3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid |

1516757-19-9 | 95% | 1g |

$3104.00 | 2025-02-09 | |

| Aaron | AR01B5C1-10g |

3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

1516757-19-9 | 95% | 10g |

$13263.00 | 2023-12-15 | |

| Aaron | AR01B5C1-50mg |

3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid |

1516757-19-9 | 95% | 50mg |

$844.00 | 2025-02-09 | |

| 1PlusChem | 1P01B53P-100mg |

3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

1516757-19-9 | 95% | 100mg |

$899.00 | 2025-03-19 |

3-(trifluoromethyl)pyrrolidine-2-carboxylic acid 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

1516757-19-9 (3-(trifluoromethyl)pyrrolidine-2-carboxylic acid) 関連製品

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1516757-19-9)3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):1336.0